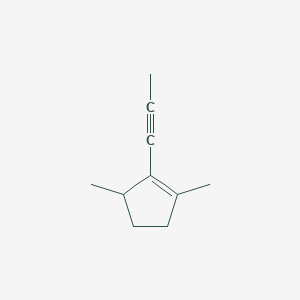
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI): is an organic compound with the molecular formula C10H14 It is a derivative of cyclopentene, featuring two methyl groups and a propynyl group attached to the cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) can be synthesized through various methods. One common approach involves the reaction of 1,3-dimethylcyclopentene with propyne in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and pressures to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of 1,3-dimethyl-2-(1-propynyl)cyclopentene may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or platinum are often used to facilitate the reaction, and the process is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propynyl group to a propyl group.
Substitution: The methyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,3-dimethyl-2-propylcyclopentene.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-2-(1-propynyl)cyclopentene involves its interaction with various molecular targets. The propynyl group can participate in cycloaddition reactions, forming new cyclic structures. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the methyl and propynyl groups, respectively.
Comparaison Avec Des Composés Similaires
1,3-Dimethylcyclopentene: Lacks the propynyl group, making it less reactive in certain cycloaddition reactions.
1,3-Dimethyl-2-propylcyclopentene: Similar structure but with a saturated propyl group instead of the propynyl group.
Uniqueness: Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for forming new cyclic structures through cycloaddition reactions.
Propriétés
Numéro CAS |
126133-14-0 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
1,3-dimethyl-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C10H14/c1-4-5-10-8(2)6-7-9(10)3/h8H,6-7H2,1-3H3 |
Clé InChI |
QHNISEKPSBSPJL-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1C)C |
SMILES canonique |
CC#CC1=C(CCC1C)C |
Synonymes |
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















